molecular formula C8H16O2 B8482111 2,3-Dimethylhex-5-ene-2,3-diol

2,3-Dimethylhex-5-ene-2,3-diol

Cat. No.: B8482111
M. Wt: 144.21 g/mol
InChI Key: SNJAKWDPQBWXFM-UHFFFAOYSA-N
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Description

Chemical Structure:
2,3-Dimethylhex-5-ene-2,3-diol (C₈H₁₄O₂) is a branched diol featuring hydroxyl groups at positions 2 and 3 of a six-carbon chain, with methyl substituents at these positions and a double bond at position 5. Its IUPAC name reflects the structural features:

  • Hex-5-ene backbone: A six-carbon chain with a terminal double bond (C5–C6).
  • Diol groups: Hydroxyl (-OH) groups at C2 and C3.
  • Methyl substituents: Two methyl (-CH₃) groups attached to C2 and C3.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2,3-dimethylhex-5-ene-2,3-diol

InChI

InChI=1S/C8H16O2/c1-5-6-8(4,10)7(2,3)9/h5,9-10H,1,6H2,2-4H3

InChI Key

SNJAKWDPQBWXFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(CC=C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Molecular weight : 146.19 g/mol.
  • Reactivity : The vicinal diol structure and adjacent methyl groups create steric hindrance, influencing its participation in oxidation, acetylation, or cyclization reactions. The double bond may undergo addition or polymerization reactions.
  • Applications: Potential use in polymer synthesis (e.g., polyesters) or as a chiral building block in organic synthesis due to its stereogenic centers.

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous diols, emphasizing structural features, physical properties, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
2,3-Dimethylhex-5-ene-2,3-diol C₈H₁₄O₂ 146.19 Branched C6 chain, vicinal diol, C5 double bond High steric hindrance; potential polymer precursor
Butan-2,3-diol C₄H₁₀O₂ 90.12 Vicinal diol on C4 chain; no substituents Found in plant volatiles ; hygroscopic
5-Hexene-2,3-diol C₆H₁₂O₂ 116.16 Vicinal diol on C6 chain; C5 double bond Synthetic yield 85% via optimized routes
2,3-Diphenylbutane-2,3-diol C₁₆H₁₈O₂ 242.31 Phenyl substituents at C2 and C3 Exhibits diastereomerism (D/L vs. meso)
2,2-Dimethylpropane-1,3-diol (Neopentyl glycol) C₅H₁₂O₂ 104.15 Geminal diol on C3 chain; branched methyl groups Used in heat-resistant polyester resins

Structural and Spectral Analysis

  • Steric Effects :
    The methyl groups in 2,3-Dimethylhex-5-ene-2,3-diol increase steric hindrance compared to unsubstituted analogs like butan-2,3-diol. This reduces its reactivity in nucleophilic substitutions but may enhance stability in acidic conditions.

  • NMR Signatures :

    • Butan-2,3-diol : Hydroxyl protons appear as broad singlets (~δ 1.5–2.5 ppm), while methylenic protons resonate near δ 3.6–4.0 ppm .
    • 2,3-Diphenylbutane-2,3-diol : Methyl groups appear as singlets (δ 1.39–1.46 ppm), with aromatic protons at δ 7.06–7.60 ppm .
    • 2,3-Dimethylhex-5-ene-2,3-diol : Expected singlet for methyl groups (δ ~1.2–1.5 ppm) and olefinic protons (δ ~5.0–5.5 ppm).
  • This may facilitate photochemical reactions or Diels-Alder cycloadditions.

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